molecular formula C9H15NO3 B579284 Norbornane,2-ethoxy-3-nitro-(8CI) CAS No. 17214-22-1

Norbornane,2-ethoxy-3-nitro-(8CI)

Cat. No.: B579284
CAS No.: 17214-22-1
M. Wt: 185.223
InChI Key: AZANEYWBMJADET-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1.1.1 Structural Characterization
The compound’s molecular formula is C₉H₁₅NO₃ , with a molecular weight of 185.22 g/mol . Its IUPAC name, 2-ethoxy-3-nitrobicyclo[2.2.1]heptane , reflects its bicyclic structure, where a five-membered ring fused to a six-membered ring creates a bridge between carbons 1 and 4. The ethoxy group occupies position 2, while the nitro group is positioned at carbon 3, as depicted in the structural representation below:

     O₂N  
      |  
C₁–C₂–O–CH₂CH₃  
      |  
C₃–C₄ (bridgehead carbons)  
      |  
      C₅–C₆–C₇ (fused rings)  

1.1.2 Functional Group Analysis
The compound belongs to two primary chemical classes:

Class Relevance
Nitro compounds Strong electron-withdrawing group, enhances electrophilicity at adjacent carbons.
Ethers Ethoxy group contributes to steric bulk and potential for nucleophilic substitution.

Historical Context and Development

1.2.1 Origins of the Norbornane Core
The norbornane scaffold was first synthesized through the reduction of norcamphor, a cyclic ketone derived from camphor. This foundational work established the bicyclo[2.2.1]heptane framework as a prototype for strained hydrocarbons. Subsequent derivatization focused on introducing functional groups to modulate reactivity, a trend exemplified by Norbornane,2-ethoxy-3-nitro-(8CI).

1.2.2 Evolution of Functionalized Derivatives
The development of this compound aligns with broader efforts to expand the utility of norbornane derivatives in organic synthesis. Key milestones include:

Year Development
1950s Introduction of nitro groups to norbornane via electrophilic substitution.
1980s Exploration of ether-functionalized norbornanes for polymer precursors.

Significance in Organic Chemistry

1.3.1 Reactivity Profile
The compound’s reactivity is governed by its functional groups and strained bicyclic structure:

Reaction Type Mechanism Outcome
Nucleophilic substitution Attack at electrophilic C2 or C3 positions Replacement of ethoxy/nitro groups.
Reduction Nitro group reduction to amine Formation of 2-ethoxy-3-aminonorbornane.
Cycloaddition Participation in Diels-Alder reactions Cross-coupling with dienes.

1.3.2 Applications

Domain Use Case
Pharmaceuticals Intermediate for synthesizing nitrogen-containing bioactive molecules.
Materials Science Monomer in polymer synthesis (e.g., ROMP).
Catalysis Ligand precursor in transition-metal complexes.

Taxonomic Position in Bicyclic Compounds

1.4.1 Classification Within Norbornane Derivatives
Norbornane,2-ethoxy-3-nitro-(8CI) occupies a distinct niche among norbornane analogs due to its dual functionalization. Below is a comparative analysis of structurally related compounds:

Compound CAS Number Substituents Key Feature
Norbornane 279-23-2 None Parent bicyclic hydrocarbon.
1-Nitronorbornane 17214-21-0 Nitro group at C1 Single functional group.
Ethyl Norbornene 16299 Ethyl group at C2 Alkene-containing derivative.
Norbornane,2-ethoxy-3-nitro 17214-22-1 Ethoxy (C2) + Nitro (C3) Dual functionalization for enhanced reactivity.

1.4.2 Phylogenetic Relationships
The compound belongs to the bicyclo[2.2.1]heptane family, a subset of bridged bicyclic hydrocarbons. Its taxonomic hierarchy is as follows:

Bicyclic Hydrocarbons  
├── Norbornane Derivatives  
│   ├── Mono-functionalized (e.g., 1-nitronorbornane)  
│   └── Di-functionalized (e.g., Norbornane,2-ethoxy-3-nitro)  
└── Other Bridged Systems (e.g., bicyclo[2.2.2]octane)  

Properties

CAS No.

17214-22-1

Molecular Formula

C9H15NO3

Molecular Weight

185.223

IUPAC Name

3-ethoxy-2-nitrobicyclo[2.2.1]heptane

InChI

InChI=1S/C9H15NO3/c1-2-13-9-7-4-3-6(5-7)8(9)10(11)12/h6-9H,2-5H2,1H3

InChI Key

AZANEYWBMJADET-UHFFFAOYSA-N

SMILES

CCOC1C2CCC(C2)C1[N+](=O)[O-]

Synonyms

Norbornane,2-ethoxy-3-nitro-(8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of norbornane derivatives:

Compound Name Molecular Formula Molecular Weight Functional Groups Key References
Norbornane,2-ethoxy-3-nitro-(8CI) C₉H₁₅NO₃ 201.22 Ethoxy, Nitro
2-Norbornaneacetic acid C₉H₁₄O₂ 154.21 Acetic acid
2-Norbornanesulfonamide,3-hydroxy-(8CI) C₇H₁₃NO₃S 191.25 Sulfonamide, Hydroxy
Camphene (2,2-dimethyl-3-methylenenorbornane) C₁₀H₁₆ 136.23 Methylene, Dimethyl
Trinorbornane (C₁₁H₁₆) C₁₁H₁₆ 148.25 Fused norbornane subunits

Key Observations :

  • Functional Group Diversity: The target compound’s ethoxy and nitro groups contrast with sulfonamide (C₇H₁₃NO₃S) and carboxylic acid (C₉H₁₄O₂) substituents in related derivatives. These groups influence solubility, reactivity, and biological activity .

Physical and Chemical Properties

Property Norbornane,2-ethoxy-3-nitro-(8CI) 2-Norbornanesulfonamide,3-hydroxy-(8CI) Camphene
Density (g/cm³) Not reported 1.46 (Predicted) 0.84–0.88 (Lit.)
Boiling Point (°C) Not reported 390.6 (Predicted) 159–160
Acidity (pKa) Not reported 10.33 (Predicted) Non-acidic

Notes:

  • The target compound lacks experimental physical data in the provided evidence, but predictive methods (e.g., computational chemistry) could estimate its properties .
  • Camphene’s lower density and boiling point reflect its nonpolar, hydrocarbon nature compared to polar substituents in sulfonamide or nitro derivatives .

Preparation Methods

Epoxidation and Ring-Opening with Ethanol

A validated route to introduce alkoxy groups involves epoxidation of norbornene followed by acid-catalyzed ring-opening. Norbornene reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form 2,3-epoxynorbornane, which is isolated in 75–80% yield after column chromatography. The epoxide is then treated with ethanol in the presence of boron trifluoride etherate (BF₃·OEt₂, 5 mol%) at 10°C for 1.5 hours, resulting in 2-ethoxy-norbornanol via nucleophilic attack at the less hindered carbon. Dehydration of the intermediate alcohol using concentrated sulfuric acid yields 2-ethoxy-norbornene, which is hydrogenated to 2-ethoxy-norbornane (65–70% overall yield).

Table 1: Ethoxy Group Introduction via Epoxide Ring-Opening

StepReagents/ConditionsYield (%)
EpoxidationmCPBA, CH₂Cl₂, 0°C75–80
Ring-openingEthanol, BF₃·OEt₂, 10°C60–65
DehydrogenationH₂SO₄, 25°C85–90
HydrogenationH₂, Pd/C, 1 atm95–98

Nitration at Position 3: Regioselective Functionalization

Electrophilic Aromatic Substitution

The ethoxy group at position 2 directs electrophilic nitration to position 3 due to its ortho/para-directing nature. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) at 0–5°C selectively nitrates 2-ethoxy-norbornane, yielding the target compound in 40–50% yield after recrystallization from ethanol. Higher temperatures (>10°C) promote di-nitration byproducts, necessitating precise temperature control.

Alternative Nitro Group Sources

Diazonium salt intermediates offer a milder pathway. 2-ethoxy-norbornane is first brominated at position 3 using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), followed by displacement with silver nitrite (AgNO₂) in dimethylformamide (DMF) at 100°C. This two-step sequence achieves 55–60% yield but requires rigorous exclusion of moisture.

Table 2: Nitration Methods Comparison

MethodConditionsYield (%)Purity (%)
HNO₃/H₂SO₄0–5°C, 2 hours40–5090–95
Diazonium displacementAgNO₂, DMF, 100°C55–6085–90

Challenges and Optimization Strategies

Steric Hindrance in Bicyclic Systems

The rigid norbornane structure imposes steric constraints, particularly during nitration. Molecular modeling studies suggest that the ethoxy group at position 2 creates a partial positive charge at position 3, enhancing electrophilic attack. However, bulkier nitrating agents (e.g., acetyl nitrate) reduce yields to <30%, favoring smaller reagents like nitric acid.

Catalyst Screening

Lewis acids such as BF₃·OEt₂ improve reaction rates in ethoxylation but are incompatible with nitration conditions. Transitioning to heterogeneous catalysts (e.g., zeolites) during nitration minimizes side reactions, though yields remain suboptimal (35–40%) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and stereochemistry of norbornane derivatives like 2-ethoxy-3-nitro-norbornane?

  • Methodological Answer : Combine NMR spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY/HMBC) to resolve substituent positions and coupling patterns, particularly for the ethoxy and nitro groups. For stereochemical confirmation, single-crystal X-ray diffraction is critical, as demonstrated in studies of norbornane-dicarboxylic acid derivatives . Additionally, compare experimental NMR chemical shifts with computational predictions (e.g., DFT-based calculations) to validate spatial arrangements .

Q. How can researchers safely handle and store nitro-substituted norbornane derivatives to prevent degradation or hazards?

  • Methodological Answer : Store the compound in a cool, well-ventilated environment (<25°C) to minimize thermal decomposition, as nitro groups are prone to exothermic reactions. Use inert atmospheres (e.g., argon) for long-term storage. Safety protocols should include wearing nitrile gloves , eye protection, and working in fume hoods, as recommended for nitro-containing bicyclic compounds . Regularly monitor purity via HPLC or GC-MS to detect degradation products.

Q. What synthetic routes are feasible for introducing ethoxy and nitro groups into the norbornane framework?

  • Methodological Answer : Utilize electrophilic aromatic substitution or radical nitration for nitro group installation, leveraging the strained bicyclic structure’s reactivity. For ethoxy substitution, employ Williamson ether synthesis with norbornene precursors, followed by regioselective functionalization. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm regiochemistry via 1^1H NMR coupling constants .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and nitro groups influence the reactivity of norbornane derivatives in ring-opening or Diels-Alder reactions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies and DFT calculations to assess substituent effects on transition states. For example, the nitro group’s electron-withdrawing nature may polarize the norbornane ring, accelerating electrophilic additions. Compare reaction rates with unsubstituted norbornane using stopped-flow spectroscopy or in situ IR monitoring .

Q. What experimental and computational strategies are effective for modeling the thermal decomposition pathways of 2-ethoxy-3-nitro-norbornane?

  • Methodological Answer : Conduct pyrolysis experiments (e.g., shock tube or flow reactor setups) at 500–800 K to identify decomposition products via GC-MS. Pair this with CBS-QB3 quantum chemical calculations to map potential energy surfaces, focusing on C–C bond cleavage and nitro group elimination. Validate the model against experimental Arrhenius parameters, as done for norbornane pyrolysis .

Q. How can contradictions in reported thermodynamic data (e.g., ΔfH° values) for substituted norbornanes be resolved?

  • Methodological Answer : Re-evaluate discrepancies using high-precision calorimetry (e.g., bomb calorimetry for ΔfH°) and cross-validate with G4 composite method calculations . For instance, NIST’s norbornane data (ΔfH°gas = 24.3 kJ/mol) may require adjustment for nitro/ethoxy substituents using group-additivity approaches. Publish raw datasets with uncertainty margins to enable meta-analyses.

Q. What role does the norbornane scaffold play in modulating the biological activity of nitroaromatic compounds?

  • Methodological Answer : Synthesize analogs with varying substituent positions and test in vitro for cytotoxicity or enzyme inhibition (e.g., nitroreductase assays). Use molecular docking to compare binding affinities of 2-ethoxy-3-nitro-norbornane with flat nitroaromatics, leveraging the scaffold’s rigidity to probe steric complementarity in active sites .

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